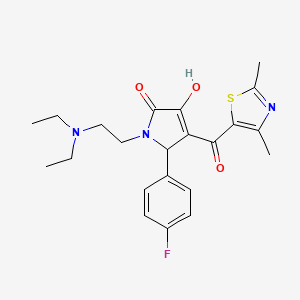

1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

BenchChem offers high-quality 1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3S/c1-5-25(6-2)11-12-26-18(15-7-9-16(23)10-8-15)17(20(28)22(26)29)19(27)21-13(3)24-14(4)30-21/h7-10,18,28H,5-6,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVBDXVCJUNQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(Diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups, including:

- Diethylamino group : Enhances solubility and may influence receptor interactions.

- Dimethylthiazole moiety : Potentially involved in biological activity through interactions with various biomolecules.

- Fluorophenyl group : Increases lipophilicity, which can improve membrane permeability and bioavailability.

- Hydroxy-pyrrolone core : May contribute to the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H26FN3O3S |

| Molecular Weight | 431.52 g/mol |

| CAS Number | 627822-97-3 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The structure allows for various interactions:

- Hydrogen bonding : Between the hydroxy group and target molecules.

- Hydrophobic interactions : Facilitated by the fluorophenyl group.

These interactions may modulate biological pathways related to cell proliferation, apoptosis, and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In vitro studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines. An IC50 value of approximately 0.95 µM was observed against HCT116 colon cancer cells, indicating potent activity compared to other known inhibitors .

- Mechanism : The compound induces apoptosis in cancer cells by activating specific signaling pathways that lead to cell cycle arrest, particularly at the S phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Testing against bacteria : In vitro assays showed effective inhibition against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Anti-inflammatory Activity

Preliminary research indicates that this compound may possess anti-inflammatory properties:

- Inhibition of COX enzymes : It has been shown to selectively inhibit COX-2 in murine macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study assessed the efficacy of the compound in a xenograft model of colon cancer. The results indicated a reduction in tumor growth by approximately 42% when administered at a dose of 10 mg/kg . This underscores its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a range of pathogenic bacteria using the agar well diffusion method. Results showed significant inhibition zones against Staphylococcus aureus and Bacillus subtilis, confirming its potential as an antimicrobial agent .

Q & A

Q. Example from Literature :

| Compound | Starting Materials | Reaction Conditions | Yield | Melting Point |

|---|---|---|---|---|

| 15m (Analog) | 5-(4-Chlorophenyl)-5-hydroxy-3-phenyl-pyrrol-2-one + Aniline | NaH, DMF, 80°C | 46% | 209.0–211.9°C |

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict optimal reaction pathways and intermediates. For instance, ICReDD’s approach integrates computational screening to identify low-energy transition states and solvent effects . Steps include:

Reaction Modeling : Simulate cyclization energetics to identify rate-limiting steps.

Solvent Optimization : Use COSMO-RS to predict solvent compatibility for higher yields.

Catalyst Design : Screen metal catalysts (e.g., Pd, Cu) for coupling reactions involving the thiazole-carbonyl group.

Case Study : highlights how computational workflows reduced reaction development time by 60% for similar heterocycles.

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- 1H/13C NMR : Assign signals for the pyrrolone ring (δ 5–6 ppm for C3-hydroxy proton; δ 160–170 ppm for carbonyl carbons) .

- FTIR : Confirm the hydroxy group (broad peak ~3200 cm⁻¹) and thiazole carbonyl (1700–1750 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₇FN₃O₃S: 452.1678) .

- X-Ray Crystallography : Resolve tautomerism (e.g., enol-keto equilibrium in the pyrrolone ring) .

Advanced: How to resolve contradictions in biological activity data across analogs?

Methodological Answer:

Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) and cell-based viability tests.

Structural Analysis : Use X-ray co-crystallography to verify binding modes (e.g., fluorophenyl interactions in hydrophobic pockets) .

Meta-Analysis : Aggregate data from analogs like 5-(4-fluorophenyl)-imidazoles () to identify trends in substituent effects.

Example : reports conflicting antimicrobial data for pyrazole derivatives, resolved by correlating electron-withdrawing groups (e.g., CF₃) with enhanced activity .

Advanced: What strategies enhance the stability of the 3-hydroxy-pyrrol-2-one moiety?

Methodological Answer:

The hydroxy group can undergo oxidation or tautomerization. Stabilization approaches include:

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers during synthesis .

- pH Control : Buffer reaction media to pH 6–7 to prevent enol-keto shifts.

- Crystallographic Stabilization : Co-crystallize with binding partners (e.g., metal ions) to lock the hydroxy conformation .

Basic: How is the fluorophenyl substituent introduced, and why is it significant?

Methodological Answer:

The 4-fluorophenyl group is typically added via Suzuki-Miyaura coupling using a fluorophenyl boronic acid precursor. Its significance lies in:

Q. Synthetic Protocol :

Prepare bromo-pyrrolone intermediate.

Couple with 4-fluorophenyl boronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Core Modifications : Compare pyrrolone vs. pyrazole cores () for target selectivity.

Substituent Scanning : Replace diethylaminoethyl with morpholino or piperazinyl groups to assess solubility effects.

Bioisosteres : Substitute 2,4-dimethylthiazole with oxazole or triazole to modulate potency .

Key Finding : In , replacing the thiazole with oxazole reduced cytotoxicity but maintained target engagement .

Basic: What in vitro assays are recommended for initial pharmacological screening?

Methodological Answer:

- Enzyme Inhibition : Fluorescence polarization assays for kinase/phosphatase targets.

- Cellular Uptake : LC-MS quantification in HEK293 or HepG2 cells.

- Cytotoxicity : MTT assays (48–72 hr exposure) to determine IC₅₀ .

Reference Data : Pyrazole analogs in showed IC₅₀ values of 2–10 µM in antimicrobial screens .

Advanced: How to address low yields in the final cyclization step?

Methodological Answer:

Low yields (<50%) in cyclization (e.g., ’s 46% yield for 15m) may result from:

- Steric Hindrance : Use bulkier bases (e.g., LiHMDS) to improve deprotonation.

- Solvent Optimization : Switch from DMF to THF for better intermediate solubility.

- Microwave Assistance : Reduce reaction time from hours to minutes .

Advanced: What computational tools predict metabolite formation for this compound?

Methodological Answer:

- ADMET Predictors : Simulate Phase I/II metabolism (e.g., CYP450 oxidation of diethylaminoethyl).

- Derek Nexus : Flag potential toxicophores (e.g., thiazole-related hepatotoxicity).

- Molecular Dynamics : Model hydrolytic stability of the pyrrolone ring in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.